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molecular formula C4H8N2O3S B1364136 1-Methanesulfonyl-2-imidazolidinone CAS No. 41730-79-4

1-Methanesulfonyl-2-imidazolidinone

Cat. No. B1364136
M. Wt: 164.19 g/mol
InChI Key: WTCUHYRXLIHSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03972870

Procedure details

16.4 parts by weight of 1-methylsulphonyl-imidazolid- 2-one in dioxane were boiled for 3 days with 27 parts by weight of trimethylchlorosilane and 20 parts by weight of triethylamine. The triethylamine hydrochloride which precipitated was filtered off, 11 parts by weight of phosgene were added to the filtrate and the mixture was left to stand overnight at room temperature. It was then evaporated to dryness and the residue recrystallized from boiling acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[CH2:9][CH2:8][NH:7][C:6]1=[O:10])(=[O:4])=[O:3].C[Si](C)(C)[Cl:13].C(N(CC)CC)C.[O:23]1[CH2:28]COCC1>>[Cl:13][C:28]([N:7]1[CH2:8][CH2:9][N:5]([S:2]([CH3:1])(=[O:4])=[O:3])[C:6]1=[O:10])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)N1C(NCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
11 parts by weight of phosgene were added to the filtrate
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
It was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC(=O)N1C(N(CC1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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